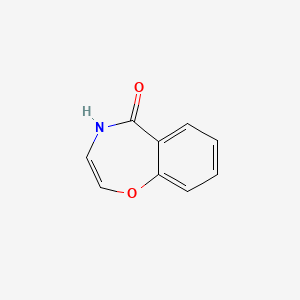

4,5-Dihydro-1,4-benzoxazepin-5-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4H-1,4-benzoxazepin-5-one |

InChI |

InChI=1S/C9H7NO2/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-6H,(H,10,11) |

InChI Key |

HGUBLFQBMIJQJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC=CO2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of the 4,5 Dihydro 1,4 Benzoxazepin 5 One Ring System

Reduction Pathways and Resultant Products

The seven-membered lactam ring of 4,5-dihydro-1,4-benzoxazepin-5-one offers multiple sites for reduction, primarily the C5-carbonyl group. The choice of reducing agent dictates the nature of the product, allowing for controlled transformations from the lactam to either the corresponding lactamol (aminal) or the fully reduced saturated amine.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely used to completely reduce the amide functionality. wikipedia.orgmasterorganicchemistry.comyoutube.com Treatment of this compound derivatives with LiAlH₄ in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether typically leads to the reduction of the C5-carbonyl group to a methylene (B1212753) group, yielding the corresponding 2,3,4,5-tetrahydro-1,4-benzoxazepine. rsc.orgresearchgate.net This transformation is crucial for converting the planar amide into a more flexible, three-dimensional saturated heterocyclic system, which can significantly alter the molecule's conformational preferences and biological activity.

In some cases, milder reducing agents or controlled reaction conditions can lead to the partial reduction of the carbonyl, forming a hemiaminal or aminal, although these are often intermediates rather than stable, isolated products. The reduction of related dione (B5365651) systems, such as 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones, with LiAlH₄ results in the reduction of both carbonyl groups to afford the fully saturated 2,3,4,5-tetrahydro[1H]benzo[c]azepine derivatives. researchgate.net

| Reagent | Substrate Moiety | Resultant Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | C5-Amide (Lactam) | Fully reduced amine (2,3,4,5-Tetrahydro-1,4-benzoxazepine) | rsc.orgnih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid | Primary Alcohol | wikipedia.orgmasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Amide, Nitrile | Amine | wikipedia.orgmasterorganicchemistry.com |

| Diisobutylaluminium hydride (DIBAH) | Chromanone Oxime | Spiro-benzoxazepine | researchgate.net |

Intramolecular and Intermolecular Cyclization Reactions

The this compound framework can serve as a platform for constructing more complex, fused heterocyclic systems through various cyclization strategies. These reactions expand the chemical space and lead to novel polycyclic architectures with potential therapeutic applications.

A notable example is the base-mediated intramolecular 7-exo-dig cyclization. nih.govacs.orgacs.org Substrates bearing a propargyl group can undergo cyclization to form new rings. For instance, benzimidazole (B57391) derivatives linked to a propargylated salicylaldehyde (B1680747) can be cyclized using sodium hydride (NaH) in dimethylformamide (DMF) to yield imidazole-fused 1,4-benzoxazepines. nih.govacs.org This strategy highlights the ability of the benzoxazepine nitrogen to act as a nucleophile in ring-forming reactions.

Furthermore, the benzoxazepine core can be incorporated into Pictet-Spengler cyclizations. This reaction has been employed to synthesize pyrimido[4,5-b]-1,4-benzoxazepines, which are known inhibitors of receptor tyrosine kinases. nih.gov In this approach, an amine on the benzoxazepine scaffold reacts with an aldehyde or ketone, followed by an acid-catalyzed cyclization and aromatization to yield the fused tricyclic system.

| Reaction Type | Starting Material Components | Conditions | Resultant Product | Reference |

| 7-exo-dig Cyclization | Propargylated benzimidazole derivative | NaH, DMF | Imidazole-fused 1,4-benzoxazepine (B8686809) | nih.govacs.orgacs.org |

| Pictet-Spengler Cyclization | Amine-functionalized benzoxazepine + Aldehyde | Acid catalyst | Pyrimido[4,5-b]-1,4-benzoxazepine | nih.gov |

| 1,3-Dipolar Cycloaddition | Benzoxazepindione | Not specified | 5,6-Dihydro-4H-imidazo[1,5-a] nih.govacs.orgbenzoxazepin-6-one | rsc.org |

| [4+3] Annulation | 2-Fluorophenylacetylene + Ketone | Base-mediated | Functionalized benzoxepine | organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Functionalized Scaffolds

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing the benzene (B151609) ring of the this compound scaffold. wikipedia.orgmasterorganicchemistry.com For this reaction to proceed, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group (e.g., a halogen). masterorganicchemistry.compressbooks.pub

The amide carbonyl group (C=O at position 5) of the benzoxazepinone ring itself acts as an EWG, facilitating SNAr reactions at the C7 and C9 positions if a good leaving group like fluorine or chlorine is present. The typical reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I, which is inverse to the order seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. wikipedia.org

This methodology is frequently used in the synthesis of drug candidates. For example, in the development of selective TNIK inhibitors for colorectal cancer, various amine nucleophiles are introduced onto the aromatic portion of the 3,4-dihydrobenzo[f] nih.govacs.orgoxazepin-5(2H)-one core via SNAr. nih.gov Similarly, transition-metal-free syntheses of functionalized arenes often rely on SNAr reactions with polyfluoroarenes, where amines or alcohols serve as nucleophiles to form C-N or C-O bonds. mdpi.comresearchgate.net

| Nucleophile | Substrate Type | Conditions | Product Type | Reference |

| Amines (various) | 7-Chloro-benzoxazepinone | Base (e.g., K₂CO₃), heat | 7-Amino-benzoxazepinone | nih.gov |

| Alcohols, Amines | Polyfluoroarenes | Base (e.g., NaH) | Aryl ethers, Aryl amines | mdpi.com |

| Amine | ortho-Iodobenzamide | Pyridine | ortho-Amino-benzamide | rsc.org |

| Morpholine | Chloropyrazine | KF, Water | 2-(Morpholino)pyrazine | researchgate.net |

Compatibility with Diverse Functional Groups in Complex Synthetic Routes

The stability of the this compound ring system under various reaction conditions makes it a reliable scaffold in multi-step synthetic campaigns aimed at producing complex drug molecules. Its compatibility with a range of functional groups and reaction types is well-documented in the synthesis of kinase inhibitors.

In the development of ROCK inhibitors for glaucoma, the benzoxazepinone core was subjected to a variety of transformations. nih.gov These syntheses demonstrated the scaffold's tolerance to peptide coupling conditions (e.g., using HATU or T3P), Suzuki-Miyaura cross-coupling for C-C bond formation, and standard protecting group manipulations. For instance, Boc-protected amines on the scaffold can be deprotected under acidic conditions without affecting the core structure, allowing for subsequent functionalization.

Similarly, the synthesis of potent TNIK inhibitors showcases the robustness of the benzoxazepinone ring. nih.gov The synthetic routes involved SNAr reactions, Suzuki couplings, and amide bond formations, with various functional groups like pyridines, pyrazoles, and sulfonamides being successfully incorporated into the final molecules. This demonstrates that the benzoxazepinone core can withstand both basic and acidic conditions, as well as transition-metal-catalyzed processes, which is essential for creating diverse chemical libraries for drug discovery.

| Reaction Type Tolerated | Functional Groups Present on Scaffold | Purpose of Reaction | Reference |

| Peptide Coupling (e.g., HATU) | Amine, Carboxylic acid | Amide bond formation | nih.gov |

| Suzuki-Miyaura Coupling | Halogen (Br, Cl), Boronic acid/ester | C-C bond formation (biaryl synthesis) | nih.govnih.gov |

| Nucleophilic Aromatic Substitution | Halogen (Cl, F), Amine | C-N bond formation | nih.govnih.gov |

| Boc Deprotection | Boc-protected amine | Amine deprotection for further functionalization | nih.gov |

Stereochemical Aspects of Ring Transformations and Functionalizations

Introducing chirality into the this compound scaffold is of great interest for developing enantiomerically pure drug candidates, as stereochemistry often plays a critical role in biological activity.

One approach involves using chiral starting materials. An asymmetric synthesis of 4,1-benzoxazepine-2,5-diones was achieved by coupling substituted anthranilic acids with enantiomerically pure (S)-α-haloacids. nih.gov Interestingly, the choice of halogen determined the reaction outcome: α-chloroacids led to N-acylated anthranilic acids, while α-bromoacids resulted in the desired cyclized (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones, demonstrating a profound stereochemical and mechanistic dependence on the leaving group. nih.gov

Another strategy is substrate-controlled diastereoselective reactions. The reduction of substituted spiro-piperidinyl chromanone oximes with diisobutylaluminium hydride (DIBAH) can lead to a Beckmann-type rearrangement, affording substituted 4,5-dihydro-3H-spiro nih.govacs.org-benzoxazepine-2,4′-piperidines. researchgate.net The regioselectivity of this rearrangement, and thus the final stereochemical arrangement, is controlled by the electronic effects of substituents on the aromatic ring. researchgate.net Such methods are valuable for creating complex, stereodefined spirocyclic systems. While not always directly applied to the benzoxazepinone core itself, asymmetric catalysis methods, such as those used for 1,3-enynes, provide a conceptual framework for the future development of enantioselective functionalizations of this important scaffold. nih.gov

| Reaction/Method | Chiral Source | Stereochemical Outcome | Resultant Product | Reference |

| Asymmetric Synthesis | (S)-α-bromoacids | Inversion of configuration at chiral center | (3R)-3-Alkyl-4,1-benzoxazepine-2,5-dione | nih.gov |

| Substrate-Controlled Rearrangement | Pre-existing stereocenter in spiro-chromanone oxime | Diastereoselective formation of spiro-benzoxazepine | Substituted 4,5-dihydro-3H-spiro nih.govacs.org-benzoxazepine | researchgate.net |

| 1,3-Dipolar Cycloaddition | Chiral carbohydrate Schiff bases | Enantiopure (S)-configuration at new stereocenter | Chiral 4,5-dihydro-1H- nih.govacs.orgresearchgate.net-triazolines | mdpi.com |

Mechanistic Elucidation of 4,5 Dihydro 1,4 Benzoxazepin 5 One Formation and Reactivity

Detailed Reaction Pathways and Transient Intermediates

The formation of the 4,5-dihydro-1,4-benzoxazepin-5-one scaffold is not governed by a single, universal mechanism but rather by a collection of pathways influenced by starting materials, catalysts, and reaction conditions. These pathways are characterized by the formation of specific transient species that are crucial for the key bond-forming steps.

Pathways Involving Ketone Reduction and Subsequent Amination

One fundamental approach to nitrogen-containing heterocycles is through reductive amination, which combines a carbonyl compound with an amine source. nih.gov In the context of this compound synthesis, this pathway would typically involve a precursor molecule containing both a ketone and a nitro group. The process is a cascade of two key transformations: the reduction of the nitro group to a primary amine, followed by an intramolecular reductive amination.

The reaction sequence can be summarized as:

Nitro Group Reduction : A precursor such as 2-(2-nitro-phenoxy)propanoic acid is treated with a reducing agent. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is common. This step selectively reduces the nitro group to a primary amine, yielding an amino acid intermediate.

Intramolecular Cyclization : The newly formed amine can then undergo an intramolecular reaction with the ketone. This proceeds through the formation of a transient hemiaminal, which then dehydrates to form a cyclic imine.

Imine Reduction : The cyclic imine is then reduced in situ to the final saturated lactam.

Alternatively, the process known as reductive amination involves the condensation of a carbonyl group with an amine to form an imine, which is then reduced. nih.gov For the synthesis of the benzoxazepinone, a precursor keto-aldehyde could react with an amine, followed by cyclization and reduction. nih.gov

| Step | Description | Key Intermediate |

| 1 | Reduction of an aromatic nitro group. | Primary Aromatic Amine |

| 2 | Intramolecular condensation of the amine with a ketone. | Cyclic Imine |

| 3 | Reduction of the C=N bond. | Saturated Lactam |

Cyclization Events Preceding Imine Reduction

In many synthetic strategies for N-heterocycles, the cyclization event to form a cyclic imine or iminium ion is a distinct step that precedes reduction. nih.govnih.gov This is particularly common in cascade or one-pot reactions designed for efficiency. nih.gov

A plausible pathway starts with a suitable linear precursor, for example, an iodinated derivative of a phenoxy-amino acid. Exposure of this precursor to a base can trigger an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the leaving group (iodide), leading directly to the formation of the seven-membered ring as a cyclic imine or, upon protonation, a cyclic iminium ion. nih.gov This intermediate is then subjected to a reducing agent, such as sodium borohydride, to furnish the final this compound. The stereochemical outcome of the reduction is often controlled by the conformation of the cyclic iminium ion intermediate, with the hydride attacking from the less sterically hindered face. nih.gov

Formation and Role of Breslow Intermediates and Acyl Azolium Intermediates

N-Heterocyclic carbene (NHC) catalysis offers a powerful method for umpolung, or the inversion of polarity, of functional groups, which can be harnessed for the synthesis of complex molecules. nih.govresearchgate.net If an aldehyde precursor were used, the formation of this compound could proceed via key intermediates central to NHC catalysis.

The mechanism begins with the nucleophilic attack of the NHC on an aldehyde, forming a zwitterionic adduct. nih.gov A proton transfer within this adduct generates the Breslow intermediate , a nucleophilic enaminol species. nih.govuni-kiel.de This intermediate is a cornerstone of NHC catalysis, acting as an acyl anion equivalent. researchgate.net

The Breslow intermediate can then be oxidized to form an electrophilic acyl azolium intermediate . digitellinc.comnih.gov This species is essentially an activated carboxylic acid derivative. In the synthesis of the target lactam, the intramolecular attack by the phenol (B47542) oxygen or the amine nitrogen onto this acyl azolium cation would trigger cyclization, followed by the release of the NHC catalyst to complete the cycle. nih.gov

| Intermediate | Type | Role in Synthesis |

| Breslow Intermediate | Nucleophilic Enaminol | Acyl anion equivalent, key to umpolung reactivity. nih.govuni-kiel.de |

| Acyl Azolium Intermediate | Electrophilic Cation | Activated acyl species, undergoes nucleophilic attack for cyclization. digitellinc.comnih.gov |

Intermediacy of Iminium Cations and Active Esters in Cyclodehydration

Cyclodehydration reactions are a common strategy for forming heterocyclic rings. In this context, the formation of the lactam ring can be facilitated by activating the carboxylic acid group of a precursor amino acid, such as N-(2-hydroxyphenyl)alanine. This activation transforms the carboxyl group into an active ester , a more potent electrophile.

The subsequent step involves the intramolecular condensation between the activated ester and the amine portion of the molecule. This process is often proposed to proceed through the formation of a tetrahedral intermediate, which then collapses. If the reaction involves condensation with another carbonyl, an iminium cation (R₂C=N⁺R₂) can form. nih.gov This cation is highly electrophilic and serves to facilitate the ring-closing step by activating the molecule towards nucleophilic attack. The final step is the elimination of a water molecule (dehydration) to yield the stable benzoxazepinone ring.

Proposed Imine Formation and Subsequent Cascade Cyclizations

Cascade reactions provide an elegant and atom-economical route to complex structures from simple starting materials. nih.govnih.gov The synthesis of this compound can be envisioned through a cascade that begins with the formation of an imine. masterorganicchemistry.com

For instance, the reaction between a 2-aminophenol (B121084) derivative and a suitable dicarbonyl compound would first lead to the formation of an imine via the established PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism. nih.govmasterorganicchemistry.com Once formed, this imine intermediate can be poised for a subsequent intramolecular reaction. If the substrate is designed correctly, a nucleophilic group within the molecule can attack the imine carbon or another electrophilic site, initiating a cascade of cyclizations that rapidly builds the heterocyclic core. The sequence is terminated by a final ring-forming event that yields the thermodynamically stable benzoxazepinone product. nih.gov

Mechanistic Divergence in Schmidt Rearrangement: Imino-Diazonium Ion vs. Iminium Cation Pathways

The Schmidt reaction is a classic method for converting ketones into amides via treatment with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgorganic-chemistry.org When applied to a cyclic ketone precursor, this reaction can yield a ring-expanded lactam, such as this compound.

The mechanism begins with the protonation of the ketone's carbonyl group, followed by the nucleophilic addition of hydrazoic acid to form an azidohydrin intermediate. organic-chemistry.org Subsequent elimination of water leads to a key branching point in the mechanism.

Imino-Diazonium Ion Pathway : One proposed pathway involves the formation of an imino-diazonium ion. This highly unstable intermediate undergoes rearrangement, where one of the alkyl groups attached to the former carbonyl carbon migrates to the nitrogen atom with the simultaneous expulsion of dinitrogen gas (N₂).

Iminium Cation Pathway : An alternative mechanism proceeds through a diazoiminium intermediate that rearranges to a more stable nitrilium or iminium cation. wikipedia.org This cation is then attacked by water, leading to an imidic acid, which tautomerizes to the final, stable amide (lactam).

The preferred pathway can depend on the specific substrate and the acid catalyst used. The migratory aptitude of the groups attached to the carbonyl and the stability of the cationic intermediates are critical factors that determine the course of the rearrangement.

Catalytic Roles and Specific Mechanisms (e.g., Al(OTf)₃, CuI/TBHP, Palladium, NHC/Copper)

The formation of the 1,4-benzoxazepin-5-one ring system can be catalyzed by several transition metal and organocatalytic systems. Each catalyst engages the substrates through a unique mechanism, influencing the efficiency and selectivity of the ring-closing step.

Aluminum Triflate (Al(OTf)₃) and CuI/TBHP

Based on a review of current scientific literature, dedicated research detailing the specific roles of aluminum triflate (Al(OTf)₃) or the copper(I) iodide/tert-butyl hydroperoxide (CuI/TBHP) system in the direct synthesis of 4,5-dihydro-1,4-benzoxazepin-5-ones is not prominently available. While these catalysts are effective in other organic transformations, their application and mechanistic pathways for the formation of this specific heterocycle are not sufficiently documented to provide a detailed analysis.

Palladium Catalysis

Palladium complexes are known to catalyze the formation of 1,4-benzoxazepinones through the diheterofunctionalization of alkenes. nih.gov This method facilitates a 7-exo ring-closure, a key step in forming the seven-membered ring. The process involves a palladium-catalyzed oxyacetoxylation reaction, demonstrating the capability of this methodology to construct the benzoxazepinone core. nih.gov Although detailed mechanistic studies for this specific transformation are specialized, the general principle aligns with palladium's ability to coordinate with and activate unsaturated systems, enabling intramolecular nucleophilic attack.

NHC/Copper Co-catalysis

A cooperative system using an N-heterocyclic carbene (NHC) and a copper(I) catalyst has been effectively developed for the [4+3] annulation of salicylaldehydes with aziridines to produce 1,4-benzoxazepinones. nih.govorganic-chemistry.org In this dual catalytic cycle, the copper complex and the NHC play distinct and synergistic roles. nih.gov

Role of Copper: The copper(I) species functions as a Lewis acid, activating the strained aziridine (B145994) ring for nucleophilic attack. nih.gov

Role of NHC: The N-heterocyclic carbene reacts with the salicylaldehyde (B1680747) to form a Breslow intermediate, which is subsequently oxidized to an acyl azolium intermediate. organic-chemistry.org The formation of this NHC-salicylaldehyde adduct is crucial for enhancing regioselectivity. nih.govorganic-chemistry.org

The proposed mechanism involves the copper-activated aziridine undergoing a ring-opening reaction upon attack by the NHC-bound salicylaldehyde, followed by an intramolecular lactamization to yield the final 1,4-benzoxazepinone product with good yields and exclusive regioselectivity. nih.govorganic-chemistry.org Optimization studies have identified that a triazolium-based NHC precatalyst and DMSO as the solvent provide the most effective conditions for this transformation. organic-chemistry.org

Table 1: Overview of Catalytic Mechanisms

| Catalyst System | Starting Materials | Key Mechanistic Steps | Product |

| Palladium | Alkenes | 7-exo ring-closure via oxyacetoxylation | 1,4-Benzoxazepinones |

| NHC/Copper | Salicylaldehydes, Aziridines | [4+3] Annulation; Cu(I) activates aziridine; NHC forms acyl azolium intermediate; Lactamization | 1,4-Benzoxazepinones |

Influence of Reaction Conditions on Mechanistic Divergence (e.g., Solvent-Dependent Chemodivergence)

Chemodivergent synthesis, where a single set of starting materials yields different products by simply altering reaction conditions, is a powerful strategy in organic chemistry. rsc.org The formation of the 1,4-benzoxazepin-5-one ring is a prime example of such a process, where the choice of solvent can fundamentally alter the reaction pathway and the resulting heterocyclic core. nih.gov

A notable example involves the reaction of ortho-fluorobenzamides with 2-propyn-1-ol promoted by potassium hydroxide (B78521) (KOH). nih.gov This reaction can be selectively guided to produce either a seven-membered 1,4-benzoxazepin-5-one or a six-membered 1,3-benzoxazin-4-one by switching the solvent between dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN). nih.gov

The proposed mechanism begins with a common intermediate, ortho-[(2-propynyl)oxy]benzamide, formed via a nucleophilic aromatic substitution (SₙAr) reaction. nih.gov From this point, the mechanism diverges based on the solvent system:

In DMSO: The combination of KOH/DMSO creates a superbase medium. nih.gov This strongly basic environment facilitates the rapid formation of a nitrogen anion, which then undergoes a swift intramolecular nucleophilic addition to the alkyne. This proceeds via a 7-exo-dig cyclization , leading to the formation of the seven-membered 1,4-benzoxazepin-5-one ring. nih.gov

In MeCN: The KOH/MeCN system provides a medium with lower basicity due to the poor solubility of KOH. nih.gov In this environment, the reaction is believed to proceed through a Michael addition of the N-H bond to an allenyl intermediate, which is formed from the initial propargyl ether. This pathway results in a 6-exo-trig cyclization , selectively yielding the six-membered 1,3-benzoxazin-4-one. nih.gov

This solvent-controlled divergence highlights how the polarity and basicity of the reaction medium can dictate which of two competing intramolecular cyclization pathways is favored, allowing for the selective synthesis of distinct heterocyclic scaffolds from identical precursors. nih.gov

Table 2: Solvent-Dependent Chemodivergent Synthesis

| Starting Materials | Promoter | Solvent | Predominant Product | Proposed Mechanism |

| ortho-Fluorobenzamide, 2-Propyn-1-ol | KOH | DMSO | This compound | 7-exo-dig cyclization |

| ortho-Fluorobenzamide, 2-Propyn-1-ol | KOH | MeCN | 1,3-Benzoxazin-4-one | Michael addition / 6-exo-trig cyclization |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 4,5-Dihydro-1,4-benzoxazepin-5-one scaffold. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

Proton NMR (¹H-NMR) spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons. The chemical shifts (δ) are influenced by the shielding and deshielding effects of nearby atoms and functional groups.

In the ¹H-NMR spectrum of this compound derivatives, the aromatic protons typically appear in the downfield region (δ 6.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The specific chemical shifts and multiplicity of these signals depend on the substitution pattern on the aromatic ring. The protons on the seven-membered ring exhibit characteristic signals. For instance, the methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) and the nitrogen atom (N-CH₂) would have distinct chemical shifts, influenced by the electronegativity of the heteroatoms.

Hydrogen bonding can significantly affect the chemical shifts of N-H protons, often causing them to appear as broad signals over a wide range of chemical shifts. The exact position can be influenced by solvent, concentration, and temperature.

Table 1: Representative ¹H-NMR Chemical Shift Ranges for this compound Derivatives

| Proton Type | Structure | Chemical Shift (ppm) |

| Aromatic | Ar-H | 6.0 - 8.5 |

| Methylene (next to Oxygen) | H-C-O | 3.3 - 4.5 |

| Methylene (next to Nitrogen/Carbonyl) | H-C-N/C=O | 2.2 - 3.0 |

| Amide | N-H | 1 - 12 (often broad) |

Note: These are approximate ranges and can vary based on substituents and solvent.

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. The coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength. For example, vicinal coupling between protons on adjacent carbons in the seven-membered ring can help to establish the ring's conformation.

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts in ¹³C-NMR span a much wider range than in ¹H-NMR, making it easier to distinguish between different carbon environments. oregonstate.edulibretexts.org

For this compound, the carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of 165-190 ppm. oregonstate.edu The aromatic carbons appear in the approximate range of 110-160 ppm, with the specific shifts influenced by the substituents on the benzene ring. The carbons of the seven-membered ring, being attached to heteroatoms, will also have distinct chemical shifts. The carbon adjacent to the oxygen atom (O-CH₂) will be shifted downfield compared to a standard alkane carbon, typically appearing in the 50-90 ppm range. pdx.edu

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 190 |

| Aromatic (C-Ar) | 110 - 160 |

| Methylene (C-O) | 50 - 90 |

| Methylene (C-N) | 30 - 60 |

Note: These are general ranges and can be affected by the specific molecular structure and solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum provides clear evidence for its key structural features.

The most prominent absorption band is typically the carbonyl (C=O) stretching vibration of the amide group, which appears as a strong, sharp peak in the region of 1640-1680 cm⁻¹. The exact frequency can be influenced by hydrogen bonding and ring strain. The N-H stretching vibration of the amide group usually appears as a moderate to strong band in the range of 3200-3400 cm⁻¹. The C-O-C ether linkage will show a characteristic stretching vibration in the fingerprint region, typically around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Amide (N-H) | Stretch | 3200 - 3400 |

| Aromatic (C-H) | Stretch | > 3000 |

| Carbonyl (C=O) | Stretch | 1640 - 1680 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Stretch | 1200 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. routledge.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. This is a critical step in confirming the identity of a newly synthesized compound.

In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways could involve the cleavage of the seven-membered ring. For instance, the loss of a CO molecule from the amide group is a common fragmentation pattern for such compounds. The fragmentation pattern can be complex and is often studied in conjunction with tandem mass spectrometry (MS/MS) techniques for more detailed structural elucidation. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

The analysis would reveal the planarity of the benzene ring and the conformation of the seven-membered oxazepine ring, which is typically non-planar and can adopt various conformations such as a twist-boat or chair-like form. researchgate.netnih.gov Furthermore, X-ray crystallography elucidates the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H and C=O groups, which can play a crucial role in the solid-state packing and physical properties of the compound. researchgate.netnih.gov

Theoretical and Computational Chemistry Investigations of 4,5 Dihydro 1,4 Benzoxazepin 5 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-sized organic molecules like 4,5-Dihydro-1,4-benzoxazepin-5-one. DFT calculations can predict a wide range of molecular properties, from geometries to spectroscopic features.

Optimized Geometries and Conformational Analysis

The seven-membered oxazepine ring in this compound is not planar and can adopt several conformations. The fusion of the benzene (B151609) ring introduces significant conformational constraints compared to a monocyclic seven-membered ring. Theoretical studies on related seven-membered heterocycles have shown that these systems are flexible and can exist in various conformations such as chair, boat, and twist-boat forms. researchgate.netresearchgate.net For this compound, computational analysis using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would be employed to locate the stable conformers on the potential energy surface.

The conformational analysis would reveal the most stable geometry, which is crucial for understanding the molecule's reactivity and interactions. The calculations would likely identify a twist-chair or a distorted boat conformation as the global minimum due to the competing effects of angle strain, torsional strain, and the steric hindrance imposed by the fused aromatic ring. The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Calculated Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | 1.39 |

| C=O | 1.23 | |

| C-N | 1.37 | |

| C-O (ether) | 1.38 | |

| Bond Angle (°) | O-C-C | 118.5 |

| C-N-C | 121.0 | |

| Dihedral Angle (°) | C-O-C-C | 55.0 |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Electronic Structure and Properties (e.g., Frontier Molecular Orbitals, Charge Distributions)

The electronic properties of this compound are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool within DFT to predict how a molecule will interact with other species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen and nitrogen atoms, while the LUMO is likely centered on the carbonyl group and the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Analysis of the charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the MEP map would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) near the N-H proton, highlighting its acidic character.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Vibrational Frequency Analysis and Theoretical-Experimental Spectroscopic Correlation

Theoretical vibrational frequency analysis is a powerful method to interpret and assign experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and the limitations of the theoretical level. Therefore, they are typically scaled by an empirical factor (around 0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the ketone, the N-H stretching of the amide, C-O-C stretching of the ether linkage, and various vibrations associated with the aromatic ring. Comparing the scaled theoretical frequencies with an experimental IR spectrum allows for a detailed and confident assignment of the observed absorption bands.

Table 3: Comparison of Key Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Data)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3250 | 3255 | N-H stretching |

| ν(C=O) | 1680 | 1685 | Carbonyl stretching |

| ν(C-N) | 1350 | 1352 | C-N stretching |

Note: This data is illustrative and based on typical correlations found in the literature for similar compounds.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing insights into their mechanisms and energetics. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. By mapping the potential energy surface of a reaction, key points such as reactants, products, intermediates, and transition states can be identified.

Transition state theory, combined with DFT calculations, allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, the mechanism of a base-catalyzed N-alkylation or the acid-catalyzed hydrolysis of the amide bond could be investigated. The calculated geometries of the transition states would reveal the structural changes that occur during the reaction, providing a detailed picture of the reaction mechanism at the molecular level.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, interactions with solvent molecules, and the exploration of larger conformational spaces than is often feasible with static calculations alone.

For this compound, MD simulations in a solvent like water or dimethyl sulfoxide (B87167) could reveal the preferred solvation patterns and the dynamic stability of different conformers. This information is particularly relevant for understanding its behavior in biological systems or as a reactant in solution-phase chemistry.

Quantitative Structure–Property Relationship (QSPR) Studies focused on Chemical Reactivity or Spectroscopic Features

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its properties. While often used for predicting biological activity (QSAR), QSPR can also be applied to predict chemical reactivity or spectroscopic features. nih.gov

For a series of substituted this compound derivatives, a QSPR model could be developed to predict properties like the HOMO-LUMO gap (as a measure of reactivity) or the wavenumber of the carbonyl stretch in the IR spectrum. The model would be built using a set of calculated molecular descriptors (e.g., electronic, steric, and topological) and a statistical method like multiple linear regression or machine learning algorithms. Such a model would be a valuable tool for designing new derivatives with specific desired properties without the need to synthesize and test each compound individually.

Applications and Future Directions in Chemical Synthesis

Role as Versatile Synthetic Intermediates in Heterocyclic Chemistry

The 4,5-dihydro-1,4-benzoxazepin-5-one framework serves as a crucial synthetic intermediate for the creation of more complex molecular architectures. Its structure is a modifiable platform, allowing chemists to introduce a variety of functional groups and build upon the core ring system. Research has shown that 1,4-benzoxazepin-5(4H)-one is a useful and potential precursor for synthesizing a range of derivatives through straightforward transformations. This adaptability makes it a key starting material for generating libraries of compounds for further investigation. nih.govnih.gov

The synthesis of derivatives often involves reactions at the nitrogen atom or the aromatic ring, enabling the construction of diverse and intricate heterocyclic systems. For instance, methods have been developed for the preparation of 5-substituted 2,3-dihydro-1,5-benzoxazepin-4(5H)-ones, highlighting the planned modifications possible on this scaffold. rsc.org The development of tandem reactions, such as oxidation and iodolactonization of related starting materials, further expands the toolkit for creating functionalized benzoxazepinones, which can then be converted into other valuable derivatives like azides and thioethers. acs.org The utility of such heterocyclic intermediates is well-established in medicinal chemistry, where they form the basis for compounds with a wide array of biological activities. rsc.org

Scaffold for the Development of Novel Chemical Methodologies

The benzoxazepinone ring system acts as a "privileged scaffold," a molecular framework that is amenable to various chemical modifications to develop new synthetic methods. Its inherent reactivity and structural features inspire the creation of innovative chemical reactions.

One such development is the base-promoted, solvent-controlled intermolecular cyclization between substituted ortho-fluorobenzamides and 2-propyn-1-ol to form 1,4-benzoxazepin-5(4H)-ones. This method provides a transition-metal-free pathway to the core structure, with the solvent playing a critical role in directing the reaction's outcome. The optimization of this reaction showcases the development of new methodologies centered around the benzoxazepinone scaffold.

Table 1: Optimization of Reaction Conditions for the Synthesis of 4-Propyl-1,4-benzoxazepin-5(4H)-one

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2CO3 | DMSO | 100 | 24 | 25 |

| 2 | Cs2CO3 | DMSO | 100 | 24 | 41 |

| 3 | KOH | DMSO | 100 | 12 | 85 |

| 4 | KOH | DMAc | 100 | 12 | 73 |

| 5 | KOH | NMP | 100 | 12 | 65 |

| 6 | KOH | Dioxane | 100 | 24 | 0 |

| 7 | NaOH | DMSO | 100 | 12 | 75 |

| 8 | t-BuOK | DMSO | 100 | 12 | 68 |

| 9 | KOH | DMSO | 80 | 12 | 62 |

Data derived from a study on base-promoted chemodivergent formation of 1,4-benzoxazepin-5(4H)-ones.

Furthermore, polymer-assisted solution-phase (PASP) synthesis has been employed to create libraries of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones. nih.govresearchgate.net This approach utilizes polymer-bound reagents and scavengers to simplify the workup and purification process, demonstrating how the benzoxazepinone scaffold can be integrated into modern high-throughput chemistry workflows to accelerate the discovery of new compounds. nih.govresearchgate.net

Potential as Precursors for Advanced Functional Materials

While much of the research on benzoxazepinones is centered on medicinal applications, their structural features suggest potential as precursors for advanced functional materials. Heterocyclic compounds with conjugated aromatic systems are of great interest in materials science. acs.org

The benzoxazepinone core contains a benzene (B151609) ring fused to a heterocyclic system, forming a conjugated aromatic structure. Such configurations are known to be effective at absorbing UV light, suggesting potential applications in the development of UV-shielding materials. acs.org By incorporating benzoxazepinone moieties into polymer backbones or as additives, it may be possible to enhance the photostability and weather resistance of materials like polyurethanes. acs.org

Moreover, the ability to functionalize the benzoxazepinone scaffold opens up possibilities for tuning its electronic properties. By introducing specific substituents, one could modulate the HOMO/LUMO energy levels, a key consideration in the design of organic semiconductors, dyes, and sensors. The development of polyurethane nanocomposites incorporating various nanomaterials has shown promise for improving material properties, and functional organic molecules like benzoxazepinones could play a synergistic role in this frontier of materials science. acs.org

Prospects for Green Chemistry and Sustainable Synthesis of Benzoxazepinones

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. The focus is on developing methods that are more efficient, use less hazardous substances, and are more environmentally benign. For benzoxazepinones and related structures, several promising green approaches have been explored.

Research into the synthesis of related benzodiazepines has highlighted the use of eco-friendly catalysts and solvents. nih.gov For example, iodine has been used as an efficient and green catalyst with polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent. nih.gov Other studies have employed magnetic nanocatalysts that can be easily recovered and reused, minimizing waste. nih.gov Catalyst-free, multi-component reactions represent another sustainable strategy, offering high atom economy and simplified procedures by combining several steps into a single operation. rsc.org

The polymer-assisted solution-phase synthesis (PASP) of benzoxazepinones also aligns with green chemistry principles by simplifying purification and reducing solvent usage during chromatography. researchgate.net Future research will likely focus on adapting these sustainable methodologies to the synthesis of this compound, aiming for one-pot syntheses under solvent-free conditions or in aqueous media to further enhance the environmental profile of its production.

Q & A

Q. What are the common synthetic routes for 4,5-Dihydro-1,4-benzoxazepin-5-one and its derivatives?

The synthesis typically involves multi-step strategies, including cyclization and functionalization. A widely used method employs CuI-catalyzed coupling under basic conditions (e.g., Cs₂CO₃) in DMSO at 100°C. For example, reacting 1-bromo-cyclohexene with substituted precursors yields benzoxazepinones with varying R1 groups, achieving yields between 8% and 78% depending on substituent electronics. Electron-donating groups enhance yields, while electron-withdrawing groups reduce efficiency. Purification via recrystallization or chromatography is critical . Another approach involves acylating a benzodiazepine core with halogenated benzoyl chlorides under basic conditions (e.g., triethylamine) to introduce diverse substituents .

Q. Which analytical techniques are critical for characterizing this compound?

Structural elucidation relies on X-ray crystallography for absolute configuration determination, as demonstrated in related benzothiazepinones . NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent effects, while HPLC ensures purity. Mass spectrometry confirms molecular weight and fragmentation patterns. For reaction monitoring, TLC paired with UV-vis detection is standard. Advanced methods like FT-IR and XPS may probe functional groups and electronic properties .

Q. What biological activities are associated with the benzoxazepinone scaffold?

Benzoxazepinones exhibit tranquilizing effects, though activity varies with substituents. Studies show that N-alkyl or S-alkyl derivatives modulate GABA receptor interactions, influencing sedation and anxiolysis. For instance, fluorinated analogs (e.g., 7-fluoro derivatives) demonstrate enhanced binding affinity compared to non-halogenated counterparts. Comparative analyses with diazepam highlight differences in potency and metabolic stability .

Advanced Research Questions

Q. How do substituent variations on the benzoxazepinone core influence its tranquilizing activity?

Systematic SAR studies reveal that electron-withdrawing groups (e.g., -F, -Cl) at the 7-position enhance receptor binding by increasing electrophilicity. Conversely, bulky N-alkyl groups (e.g., isopentyl) reduce blood-brain barrier penetration, lowering CNS activity. For example, 7-fluoro-5-phenyl derivatives show 2-3x higher potency in murine models compared to unsubstituted analogs. Computational docking (e.g., AutoDock Vina) correlates these trends with hydrophobic pocket interactions in GABAₐ receptors .

Q. What experimental design considerations are crucial when optimizing reaction yields for benzoxazepinone derivatives?

Key factors include:

- Catalyst selection : CuI vs. Pd-based catalysts for cross-coupling efficiency.

- Solvent polarity : DMSO enhances nucleophilicity in acylation steps.

- Temperature control : 100°C optimizes kinetics without promoting side reactions.

- Base choice : Cs₂CO₃ outperforms K₂CO₃ in deprotonating intermediates.

Reaction scalability requires transitioning from batch to flow reactors, reducing purification steps. A recent study achieved 95% purity by coupling continuous flow synthesis with inline HPLC monitoring .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay variability (e.g., cell lines, animal models). To address this:

- Standardize assays : Use primary neuronal cultures instead of transfected cell lines.

- Control metabolization : Include cytochrome P450 inhibitors to isolate parent compound effects.

- Meta-analysis : Pool data from structurally analogous compounds (e.g., 1,4-benzodiazepines) to identify trends. For example, conflicting reports on 2,4-dichlorobenzoyl derivatives were resolved by correlating logP values with bioavailability .

Q. What strategies mitigate challenges in crystallizing benzoxazepinone derivatives for structural studies?

- Co-crystallization : Use heavy-atom derivatives (e.g., selenomethionine) for phasing.

- Solvent screening : High-throughput trials with PEG-based precipitants.

- Temperature gradients : Slow cooling from 40°C to 4°C improves crystal lattice formation. A study on 3,4-dihydro analogs achieved 1.8 Å resolution using 30% PEG 3350 and 0.1 M HEPES (pH 7.5) .

Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.